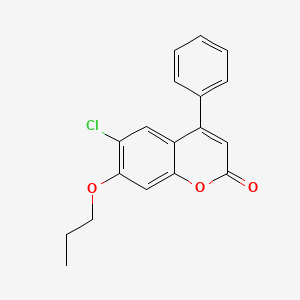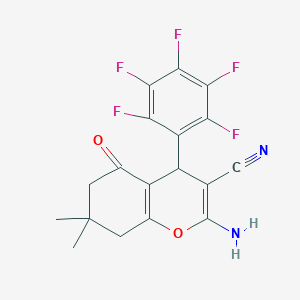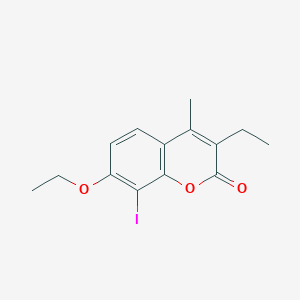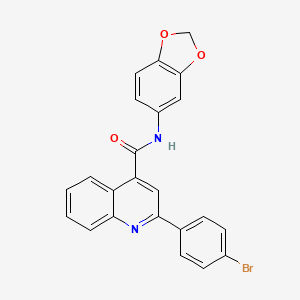![molecular formula C26H35N3O3 B11660352 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11660352.png)
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Ring: The benzodiazole ring is typically synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Final Coupling Reaction: The final step involves coupling the benzodiazole intermediate with the hydroxyphenyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used as an additive in materials science to enhance the properties of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with molecular targets and pathways in biological systems. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the benzodiazole ring can interact with various enzymes and receptors. The tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyacetophenone: Similar structure but lacks the benzodiazole ring.
3,5-Di-tert-butyl-4-hydroxyanisole: Similar antioxidant properties but different functional groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer with similar antioxidant properties.
Uniqueness
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is unique due to the presence of both the benzodiazole ring and the hydroxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C26H35N3O3 |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C26H35N3O3/c1-25(2,3)18-14-17(15-19(23(18)32)26(4,5)6)22(31)16-29-21-11-8-7-10-20(21)28-24(29)27-12-9-13-30/h7-8,10-11,14-15,30,32H,9,12-13,16H2,1-6H3,(H,27,28) |
Clé InChI |
ROGJGRWIJLMESO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2C3=CC=CC=C3N=C2NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl 5',5',8'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11660272.png)
![(6Z)-2-ethyl-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660279.png)

![Ethyl 4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B11660289.png)
![6-Amino-4-[4-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11660296.png)
methanone](/img/structure/B11660297.png)
![1-methyl-3-[(E)-(methylimino)(4-methylphenyl)methyl]-6-(4-methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B11660299.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11660315.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 3-nitrobenzoate](/img/structure/B11660328.png)
![2-[N-(2-Chlorophenyl)methanesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B11660332.png)




